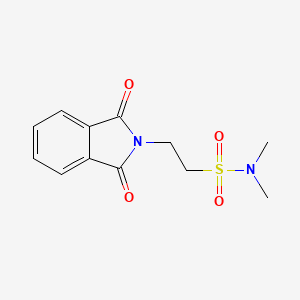
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structure are generally part of the phthalimide family . Phthalimides are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a 2H-isoindol-2-yl group, which is a bicyclic compound that consists of a benzene ring fused to a 2-pyrrolin-2-one .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, one compound with a similar structure, Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate, has a linear formula of C12H11NO5 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Vinylsulfones and vinylsulfonamides, including compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide, exhibit a range of biological activities and are useful in synthetic organic chemistry. They act as active dienophiles, Michael acceptors, and agents in various chemical reactions like 1,4-addition and electrocyclization. A study reported an efficient protocol for synthesizing low molecular weight representatives of these compounds, highlighting their diverse chemical applications (2020).
Crystal Structure Analysis
- The crystal structure of related compounds such as dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate has been studied, providing insights into the molecular configuration and potential applications in materials science or drug design. This study contributes to understanding the molecular structure of related compounds (Youseftabar-Miri, Ramazani, Ahmadi & Morsali, 2007).
Potential in Drug Development
- Research on compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide has implications for drug development, particularly in the context of treating diseases like sickle cell disease. A study assessing in vivo genotoxicity of related compounds for treating sickle cell disease highlighted the potential for developing safer drugs than existing treatments (dos Santos et al., 2011).
Applications in Organic Synthesis
- These compounds have been used in various organic synthesis processes. For example, their reaction with N-arylisoindolines leads to the formation of complex compounds with potential applications in organic chemistry and pharmaceuticals (Döpp, Hassan, El-Din, Mourad, Lehmann & Rust, 2006).
Antitumor Properties
- Some derivatives of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) compounds, like ethyltriphenylphosphonium bromide, have shown significant antitumor activity in studies, suggesting their potential in cancer treatment (Dubois, Lin & Beisler, 1978).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,N-dimethylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-13(2)19(17,18)8-7-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHVGVBVWDYGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

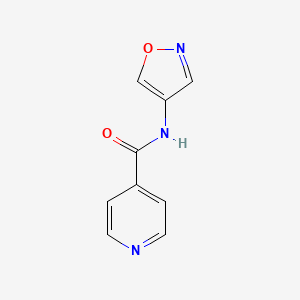
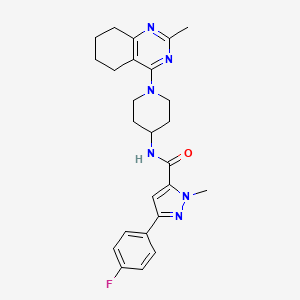
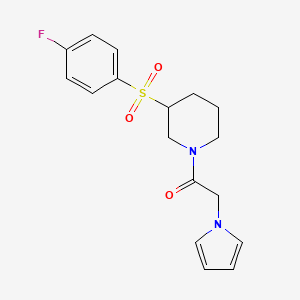
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603842.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2603848.png)
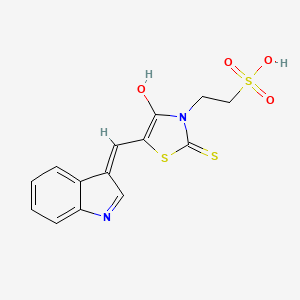
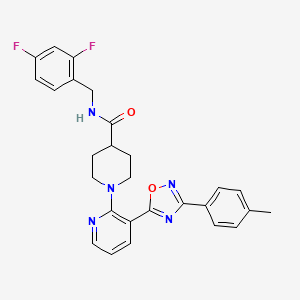

![(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2603855.png)


![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)
